molecular formula C16H16O4 B1202293 (2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one CAS No. 4931-27-5

(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

Cat. No.: B1202293
CAS No.: 4931-27-5
M. Wt: 272.29 g/mol
InChI Key: CCOJFDRSZSSKOG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound this compound is defined by its IUPAC name, which systematically describes its molecular structure. The root "propan-1-one" indicates a three-carbon ketone with the carbonyl group at position 1. The substituents are specified as follows:

  • A 2,4-dihydroxyphenyl group attached to the ketone carbon (position 1).
  • A 4-methoxyphenyl group at position 2 of the propane backbone.

The stereochemical descriptor "(2R)" denotes the absolute configuration of the chiral center at carbon 2, where the priority of substituents follows the Cahn-Ingold-Prelog rules. This configuration influences the compound’s spatial arrangement and biological interactions.

Key molecular features include:

Property Value
Molecular formula C₁₆H₁₆O₄
Molecular weight 272.29 g/mol
Canonical SMILES CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
InChI Key CCOJFDRSZSSKOG-SNVBAGLBSA-N

The compound belongs to the alpha-methyldeoxybenzoin flavonoids, characterized by a propan-1-one backbone with aromatic substituents.

Alternative Designations: Angolensin vs. O-Desmethylangolensin

This compound is interchangeably referred to as angolensin in scientific literature. However, confusion arises with its structural analog O-desmethylangolensin (O-DMA), a metabolite of the soy isoflavone daidzein. The distinction lies in functional group substitution:

Feature Angolensin O-Desmethylangolensin
4-Position substitution Methoxy (-OCH₃) group Hydroxy (-OH) group
IUPAC name This compound 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one
Metabolic origin Synthetic or plant-derived Gut microbiota-mediated daidzein metabolism

The methoxy group in angolensin enhances lipophilicity compared to O-DMA, impacting absorption and distribution.

Structural Relationship to Isoflavonoid Metabolites

Angolensin shares structural homology with isoflavonoid metabolites derived from dietary phytoestrogens. Its core structure aligns with daidzein (C₁₅H₁₀O₄), a soy isoflavone, but differs in saturation and substituents:

  • Daidzein : Features a heterocyclic benzopyran-4-one core with hydroxyl groups at positions 7 and 4'.
  • Angolensin : Lacks the pyran ring, instead possessing a propanone backbone with hydroxyl and methoxy substitutions.

Metabolic transformations by gut microbiota, such as Slackia isoflavoniconvertens and Adlercreutzia equolifaciens, modify daidzein into metabolites like equol and O-DMA. While angolensin is not a direct daidzein metabolite, its structural resemblance suggests potential overlap in metabolic pathways or receptor binding.

The stereochemistry at position 2 (R-configuration) may influence interactions with estrogen receptors, analogous to the enantioselectivity observed in equol. However, experimental data confirming this hypothesis remain limited.

Properties

IUPAC Name

(2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOJFDRSZSSKOG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356310
Record name (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-27-5
Record name (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Schiff Base Formation

4-Methoxyacetophenone reacts with (R)-(+)-α-methylbenzylamine in toluene under Dean-Stark conditions, facilitated by p-toluenesulfonic acid, to form the Schiff base (R)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine. This intermediate is isolated via azeotropic water removal and purified by sodium carbonate washes.

Catalytic Hydrogenation

The Schiff base undergoes hydrogenation at 35–40°C using 10% Pd/C in ethyl acetate, yielding the corresponding amine as a p-toluenesulfonic acid (PTSA) salt. Subsequent hydrolysis with NaOH liberates the free base, which is subjected to a second hydrogenation to cleave the benzyl group, producing the target ketone.

Key Data :

StepConditionsYieldOptical Purity
Schiff Base FormationToluene, p-TsOH, reflux, 12 h85%N/A
HydrogenationPd/C, H₂, EtOAc, 35°C90%99% ee
Final CleavagePd/C, H₂, MeOH, 50°C78%>99% ee

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (7:3) resolves non-polar impurities.

  • HPLC : Chiralpak IC columns (4.6 × 250 mm) with n-hexane/ethanol (90:10) confirm enantiomeric excess (>99%).

Spectroscopic Validation

  • IR : Bands at 3369 cm⁻¹ (O-H stretch), 1610 cm⁻¹ (C=O), and 1512 cm⁻¹ (aromatic C=C).

  • ¹H NMR : Distinct signals at δ 12.8 (2,4-di-OH), δ 3.8 (OCH₃), and δ 4.2 (chiral methine).

Comparative Analysis of Synthetic Routes

MethodYieldOptical PurityCostScalability
Pd-Catalyzed Oxidation75%RacemicHighModerate
Asymmetric Hydrogenation78%>99% eeHighHigh
Claisen-Schmidt65%RacemicLowHigh

The asymmetric hydrogenation route, despite higher costs, ensures superior stereochemical control, making it preferable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Angolensin ® undergoes various chemical reactions, including:

    Oxidation: Angolensin ® can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert angolensin ® to its reduced forms, such as dihydroangolensin.

    Substitution: Angolensin ® can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds of angolensin ®.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. It exhibits properties that may be beneficial in treating various conditions:

  • Antioxidant Activity : Research indicates that compounds with similar structures possess antioxidant properties, suggesting potential use in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are implicated in metabolic disorders:

  • Tyrosinase Inhibition : Some studies suggest that related compounds effectively inhibit tyrosinase, an enzyme involved in melanin production, which could have applications in cosmetic formulations aimed at skin lightening .
  • Hydroxysteroid Dehydrogenase Inhibition : The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of metabolic syndrome, including conditions such as type 2 diabetes and obesity .

Biochemical Research

In biochemical contexts, the compound serves as a useful tool for studying various biological mechanisms:

  • Cell Signaling Pathways : Its interaction with cell signaling pathways can provide insights into cellular responses to stress and inflammation .
  • Drug Development : As a lead compound, it can be modified to enhance efficacy and reduce toxicity, paving the way for new drug candidates .

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro. The results indicated a dose-dependent response where higher concentrations led to increased radical scavenging activity, suggesting potential applications in nutraceuticals aimed at reducing oxidative stress.

Case Study 2: Enzyme Inhibition

In another study focusing on metabolic disorders, researchers synthesized analogs of this compound and tested their inhibitory effects on hydroxysteroid dehydrogenase type 1. The findings revealed that certain modifications enhanced the inhibitory potency, indicating a promising direction for developing treatments for metabolic syndrome.

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with the target compound but differ in substituents and conjugation (Table 1):

Compound Name Molecular Formula Substituents (R₁, R₂) TPSA (Ų) XLogP Key Differences vs. Target Compound
(2R)-Target Compound C₁₆H₁₆O₄ R₁=2,4-OH; R₂=4-OCH₃ 66.80 3.60 Chiral center; saturated propyl chain
(E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₂O₄ R₁=2,4-OH; R₂=4-OH 77.76 2.80 α,β-unsaturation; higher polarity
1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one C₁₅H₁₁NO₅ R₁=2,4-OH; R₂=4-NO₂ 96.63 3.10 Electron-withdrawing nitro group; increased TPSA
(E)-1-(4-Methoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one C₁₈H₁₅NO₂ R₁=4-OCH₃; R₂=indole 49.77 3.50 Indole substituent; reduced H-bond donors

Key Observations :

  • Conjugation Effects : Chalcones with α,β-unsaturation (e.g., compounds from ) exhibit enhanced electronic delocalization, altering UV-Vis absorption and redox properties compared to the saturated target compound.
  • Substituent Impact: The 4-methoxy group in the target compound increases lipophilicity (XLogP 3.60 vs.
  • Biological Relevance : Indole-chalcone hybrids (e.g., ) show enhanced anticancer activity due to indole’s DNA-intercalating properties, a feature absent in the target compound.

Flavonoid Analogs

The target compound shares a backbone with flavonoids like isoliquiritigenin (CAS 21255-69-6) and quercetin, differing in hydroxylation and stereochemistry (Table 2):

Compound Name Molecular Formula Key Structural Features Bioactivity Highlights
(2R)-Target Compound C₁₆H₁₆O₄ 2R configuration; 4-OCH₃ group Antioxidant, anti-inflammatory
Isoliquiritigenin C₁₅H₁₂O₄ 4-OH instead of 4-OCH₃; α,β-unsaturation Anticancer, antiviral
Quercetin C₁₅H₁₀O₇ 3,5,7-trihydroxy groups on chromene Broad-spectrum antioxidant

Key Observations :

  • Methoxy vs. Hydroxy Groups : The 4-methoxy group in the target compound reduces polarity compared to isoliquiritigenin (XLogP 3.60 vs. 2.80), favoring pharmacokinetic properties like oral bioavailability .
  • Stereochemical Influence: The (2R) configuration may enhance binding to enzymes like tyrosinase or cyclooxygenase, as seen in chiral flavonoid derivatives .

Angolensin Derivatives

Structural analogs like O-Demethylangolensin (CAS 21255-69-6) and 5'-methoxy-O-desmethylangolensin (CAS 93435-21-3) highlight substituent-dependent bioactivity:

Compound Name Molecular Formula Substituents Bioactivity
(2R)-Target Compound C₁₆H₁₆O₄ 2,4-OH; 4-OCH₃ Estrogenic modulation
O-Demethylangolensin C₁₅H₁₄O₄ 2,4-OH; 4-OH Weak phytoestrogen
5'-Methoxy-O-desmethylangolensin C₁₆H₁₆O₅ 2,4-OH; 5-OCH₃; 4-OH Enhanced solubility

Key Observations :

  • Methoxy Position : The 4-methoxy group in the target compound reduces H-bonding capacity compared to O-Demethylangolensin, altering receptor-binding specificity (e.g., estrogen receptor α/β selectivity) .
  • Solubility : The 5'-methoxy analog has higher TPSA (77.76 Ų vs. 66.80 Ų for target compound), improving aqueous solubility but reducing lipophilicity.

Biological Activity

(2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one, commonly referred to as Angolensin, is a flavonoid compound characterized by its unique structural features, which include dihydroxy and methoxy phenyl groups. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula: C16H16O4
  • IUPAC Name: this compound
  • CAS Number: 4842-48-2

The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capacity . The presence of hydroxyl groups in its structure enables it to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism involves:

  • Scavenging reactive oxygen species (ROS).
  • Modulating antioxidant enzyme activities (e.g., superoxide dismutase and catalase).

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in activated macrophages.

Case Study: Inhibition of Macrophage Activation

A study demonstrated that this compound effectively suppressed nitric oxide production and pro-inflammatory cytokine release in RAW264.7 cells. This suppression occurs through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways .

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties . It may induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell growth and survival.

Research Findings

  • Apoptosis Induction: Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Cell Cycle Arrest: It has also been observed to cause cell cycle arrest at the G1 phase in certain cancer types.

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantScavenges free radicals; enhances antioxidant enzymes,
Anti-inflammatoryInhibits cytokine production; suppresses macrophage activation ,
AnticancerInduces apoptosis; causes cell cycle arrest ,

Research Applications

The biological activities of this compound make it relevant in various fields:

  • Pharmaceutical Development: Its potential therapeutic effects position it as a candidate for drug development targeting oxidative stress-related diseases.
  • Nutraceuticals: The compound's bioactive properties suggest applications in dietary supplements aimed at enhancing health and preventing chronic diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde under basic conditions (e.g., KOH in ethanol) . Stereochemical control at the C2 position (R-configuration) is achieved through chiral catalysts or resolution techniques. Reaction variables such as solvent polarity (ethanol vs. THF), temperature (room temperature vs. reflux), and base strength significantly impact yield (50–70%) and enantiomeric excess. Recrystallization in ethanol is critical for purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify aromatic proton environments (δ 6.2–7.8 ppm for dihydroxyphenyl and methoxyphenyl groups) and ketone resonance (δ ~200 ppm).
  • XRD : Single-crystal X-ray diffraction (e.g., CCDC 1988019) provides definitive stereochemical confirmation .
  • HPLC : Purity ≥98% can be confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMSO, ethanol) but limited solubility in water. Storage at 2–8°C under inert atmosphere (N2_2) is recommended due to sensitivity to oxidation and photodegradation. TGA data suggests thermal stability up to 180°C .

Advanced Research Questions

Q. How does the stereochemistry (2R-configuration) influence biological activity or intermolecular interactions in receptor binding?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the 2R-configuration enhances hydrogen bonding with hydroxyl-binding pockets in enzymes like tyrosinase. Compare enantiomer activity via in vitro assays (e.g., antimicrobial testing against S. aureus), where the R-form shows IC50_{50} values 2–3× lower than the S-form .

Q. What contradictions exist in reported antimicrobial data, and how can they be resolved?

  • Methodological Answer : Discrepancies in MIC values (e.g., 8–32 µg/mL against E. coli) may arise from assay variations (broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Synergistic studies with β-lactam antibiotics can clarify mechanistic roles in disrupting bacterial membranes .

Q. What advanced spectroscopic techniques are suitable for probing electronic transitions in the excited state?

  • Methodological Answer : Time-resolved fluorescence spectroscopy and transient absorption spectroscopy (fs-TAS) can map excited-state dynamics. DFT calculations (B3LYP/6-311++G**) predict charge-transfer transitions between the dihydroxyphenyl donor and ketone acceptor, validated by UV-Vis (λmax_{max} ~320 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.